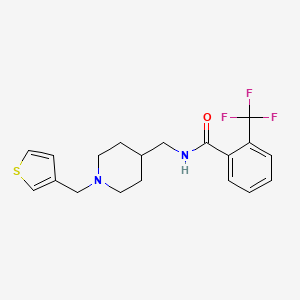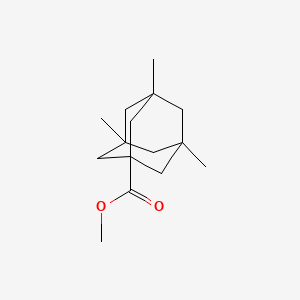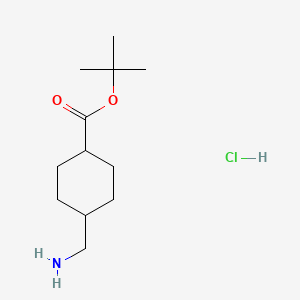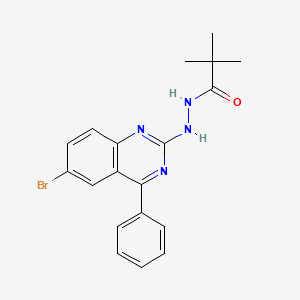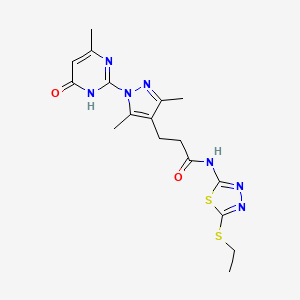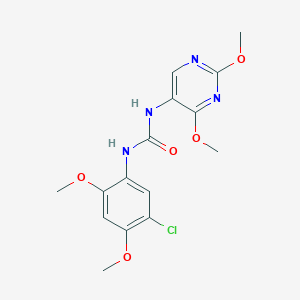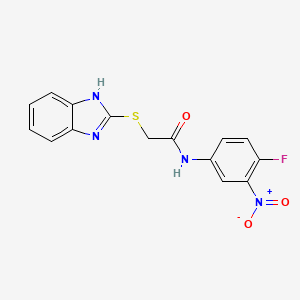
2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylthio)-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound with applications spanning various fields, including chemistry, biology, medicine, and industry. Its complex structure, involving a benzimidazole moiety and substituted phenyl group, provides unique properties and reactivity, making it a subject of interest in scientific research.
准备方法
Synthetic Routes: This compound can be synthesized through several routes, typically involving the reaction of benzimidazole derivatives with thioacetic acid derivatives. For example, the condensation of 2-mercaptobenzimidazole with N-(4-fluoro-3-nitrophenyl)acetamide under controlled conditions can yield the desired compound.
Reaction Conditions: Optimal reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and the application of heat to drive the reaction to completion. Catalysts or bases, such as potassium carbonate, can be used to enhance the reaction rate.
Industrial Production Methods: For large-scale production, continuous flow reactors and optimized catalysts may be employed to increase yield and efficiency. Scale-up often requires careful consideration of reaction kinetics and safety protocols to handle the reagents and products.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the benzimidazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, significantly altering the compound's reactivity and applications.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro and nitro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles such as sodium azide in polar solvents.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products mainly involve amino derivatives.
Substitution products vary depending on the substituents introduced but may include azides or other substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to interact with microbial DNA and proteins, inhibiting their function.
Medicine: Investigated for potential use in cancer therapy as it can interfere with cell division and induce apoptosis in cancer cells. Its derivatives are also examined for anti-inflammatory properties.
Industry: Applied in the development of dyes and pigments due to its chromophoric properties. It also finds use in the creation of advanced materials with specific electronic properties.
作用机制
The compound’s mechanism of action involves binding to specific molecular targets within biological systems. For instance, in microbial cells, it can intercalate with DNA, disrupting replication and transcription processes. In cancer cells, it can inhibit key enzymes involved in cell cycle progression, leading to cell death. The benzimidazole core plays a crucial role in its activity, facilitating strong interactions with biomolecules.
相似化合物的比较
2-Mercaptobenzimidazole: Commonly used in the rubber industry for its antioxidant properties.
N-phenylacetamide derivatives: Explored for analgesic and anti-inflammatory activities.
Fluoro-nitrophenyl derivatives: Known for their roles in medicinal chemistry as bioactive molecules.
This compound’s unique combination of functional groups makes it an invaluable tool in various scientific endeavors, standing out for its versatility and potent bioactivities.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3S/c16-10-6-5-9(7-13(10)20(22)23)17-14(21)8-24-15-18-11-3-1-2-4-12(11)19-15/h1-7H,8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLAUQPIWAEVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
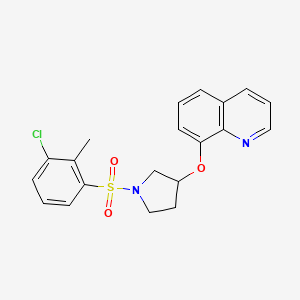
![9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)
![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)
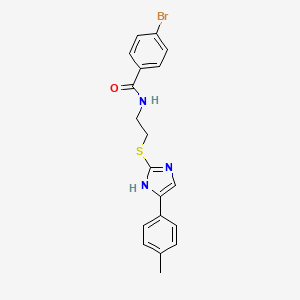
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)
![N-(3-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815265.png)
